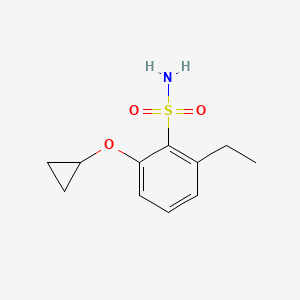

2-Cyclopropoxy-6-ethylbenzenesulfonamide

Description

Significance of Sulfonamides in Contemporary Chemical and Biological Research

Sulfonamides, characterized by a sulfonyl group connected to an amine, represent a cornerstone in pharmaceutical chemistry. frontiersrj.com Historically, they were the first class of synthetic antimicrobial agents to be used systemically and played a pivotal role in medicine before the widespread availability of penicillin. wikipedia.orgajchem-b.com Their initial success in treating bacterial infections, such as those caused by Streptococcus and Staphylococcus species, revolutionized the treatment of infectious diseases. ajchem-b.comajchem-b.com The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. frontiersrj.comnih.gov Since humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. wikipedia.org

Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities. researchgate.net This chemical scaffold is present in a multitude of FDA-approved drugs for various therapeutic applications. nih.gov These include treatments for a wide array of conditions such as inflammation, viral infections, cancer, and cardiovascular disorders. nih.gov For instance, certain sulfonamides function as diuretics, while others are used as anticonvulsants, hypoglycemic agents, and anti-inflammatory drugs (e.g., celecoxib). ijpsonline.com The versatility of the sulfonamide group also extends to its role as a crucial building block in synthetic chemistry for the development of new pharmaceutical agents. ajchem-b.comajchem-b.com

The following table provides a summary of the diverse biological activities associated with the sulfonamide functional group:

| Biological Activity | Therapeutic Application | Mechanism of Action (Example) |

|---|---|---|

| Antibacterial | Treatment of bacterial infections | Inhibition of dihydropteroate synthase |

| Antiviral | Management of viral diseases | Various, including protease inhibition |

| Anticancer | Oncology | Carbonic anhydrase inhibition, among others |

| Anti-inflammatory | Treatment of inflammatory conditions | COX-2 inhibition |

| Diuretic | Management of hypertension and edema | Inhibition of carbonic anhydrase in the kidneys |

| Antidiabetic | Control of blood sugar levels | Stimulation of insulin (B600854) secretion (sulfonylureas) |

Conjugate Cyclopropane (B1198618) Moieties in Molecular Design and Biological Activity

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has gained increasing prominence in medicinal chemistry. iris-biotech.descientificupdate.com Its unique geometric and electronic properties, stemming from significant ring strain, impart valuable characteristics to drug molecules. nbinno.com The C-C bonds in a cyclopropane ring have enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes. nih.govresearchgate.net

Incorporating a cyclopropyl (B3062369) group into a molecule can lead to several beneficial effects:

Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to a more favorable binding to its biological target. iris-biotech.denbinno.com

Increased Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, compared to more flexible alkyl groups. nbinno.comhyphadiscovery.com This can result in a longer half-life for a drug. nbinno.com

Improved Physicochemical Properties: The introduction of a cyclopropane ring can influence properties such as lipophilicity and aqueous solubility. nih.govbohrium.com It is often used as a bioisosteric replacement for other groups like isopropyl or phenyl moieties to fine-tune these properties. iris-biotech.denih.gov

Novelty and Intellectual Property: The use of cyclopropane-containing scaffolds can provide access to novel chemical space, which is important for securing patent protection for new drug candidates. nih.gov

The cyclopropyl group can be found in a number of approved drugs and is a versatile tool for medicinal chemists to address challenges in drug discovery, such as enhancing potency, reducing off-target effects, and improving pharmacokinetic profiles. nih.govresearchgate.net

Contextualizing 2-Cyclopropoxy-6-ethylbenzenesulfonamide within Organic Synthesis and Mechanistic Studies

While there is a lack of specific published research on this compound, its structure allows for a hypothetical discussion of its synthesis and potential reactivity based on established principles of organic chemistry.

Hypothetical Synthesis: A plausible synthetic route to this compound would likely involve the construction of the substituted benzene (B151609) ring followed by the introduction of the sulfonamide and cyclopropoxy groups. One possible approach could start with a suitably substituted phenol (B47542). The ethyl group could be introduced via a Friedel-Crafts alkylation or a related reaction. The hydroxyl group could then be converted to a cyclopropoxy group through a Williamson ether synthesis, reacting the phenoxide with a cyclopropyl halide or tosylate. Subsequently, sulfonation of the aromatic ring, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride, would provide a key intermediate. Finally, reaction of the sulfonyl chloride with ammonia (B1221849) or a protected amine would yield the desired this compound.

Potential Reactivity and Mechanistic Studies: The reactivity of this compound would be dictated by its functional groups. The sulfonamide nitrogen possesses acidic protons and can participate in hydrogen bonding. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the cyclopropoxy, ethyl, and sulfonamide groups. The cyclopropoxy group itself is generally stable but can undergo ring-opening reactions under certain harsh conditions, such as in the presence of strong acids.

Mechanistic studies on this compound could explore its potential as an enzyme inhibitor, given the prevalence of sulfonamides in this role. Research could investigate its binding mode to various target proteins, with a focus on how the cyclopropoxy and ethyl groups contribute to binding affinity and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-cyclopropyloxy-6-ethylbenzenesulfonamide |

InChI |

InChI=1S/C11H15NO3S/c1-2-8-4-3-5-10(15-9-6-7-9)11(8)16(12,13)14/h3-5,9H,2,6-7H2,1H3,(H2,12,13,14) |

InChI Key |

VDXPCHBYQPQKEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 6 Ethylbenzenesulfonamide and Analogous Structures

Strategies for Constructing the Benzenesulfonamide (B165840) Core

The formation of the benzenesulfonamide moiety is a cornerstone of the synthesis. This can be achieved through various methods, including classical sulfonylation reactions and modern cross-coupling techniques.

Sulfonylation Reactions for Aryl Sulfonamide Synthesis

The traditional and most direct method for synthesizing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. The primary challenge often lies in the synthesis of the requisite aryl sulfonyl chloride. nih.gov

One common approach is the electrophilic aromatic substitution (EAS) of an appropriately substituted benzene (B151609) ring with chlorosulfonic acid. However, the harsh acidic conditions of this reaction can limit its applicability, especially with substrates bearing sensitive functional groups. nih.gov An alternative involves the oxidative chlorination of organosulfur compounds like thiophenols, though this necessitates the prior formation of a carbon-sulfur bond. nih.gov

A key intermediate for the synthesis of 2-Cyclopropoxy-6-ethylbenzenesulfonamide would be 2-cyclopropoxy-6-ethylbenzenesulfonyl chloride. This could potentially be synthesized from 1-cyclopropoxy-3-ethylbenzene via chlorosulfonation. The directing effects of the alkoxy and alkyl groups would need to be carefully considered to achieve the desired 2,6-substitution pattern.

Another classical approach is the Sandmeyer reaction, starting from a corresponding aniline (B41778). For instance, a substituted aniline can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. nih.gov This can then be treated with ammonia to furnish the sulfonamide. nih.gov

| Starting Material | Reagents | Product | Notes |

| Substituted Aniline | 1. NaNO₂, HCl 2. SO₂, CuCl, AcOH | Substituted Benzenesulfonyl Chloride | Sandmeyer-type reaction nih.gov |

| Substituted Benzenesulfonyl Chloride | NH₃, DCM | Substituted Benzenesulfonamide | Ammonolysis nih.gov |

Cross-Coupling and Other Aromatic Functionalization Approaches

Modern synthetic chemistry offers powerful cross-coupling methods to construct the aryl sulfonamide framework under milder conditions, often with greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl sulfonamides. One such method involves the chlorosulfonylation of arylboronic acids. nih.govacs.orgmit.edu This process demonstrates significant functional group tolerance and allows for the preparation of arylsulfonyl chlorides and subsequently sulfonamides under mild conditions. nih.govacs.orgmit.edu

Copper-catalyzed N-arylation of sulfonamides with aryl halides (Ullmann condensation) is another valuable strategy. researchgate.net This approach is particularly useful for coupling a wide range of primary and secondary sulfonamides with various (hetero)aryl bromides and chlorides. researchgate.net The use of specific ligands, such as oxalamides or 4-hydroxypicolinamides, can enhance the efficiency of these catalytic systems. researchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. Photosensitized nickel catalysis, for example, enables the C-N bond formation between sulfonamides and aryl halides under visible light irradiation. nih.govresearchgate.netprinceton.edu This dual catalysis process often exhibits high efficiency and can tolerate a broad range of functional groups. nih.govresearchgate.netprinceton.edu

| Coupling Partners | Catalyst/Ligand System | Product | Reaction Type |

| Arylboronic Acid + SO₂Cl₂ | Palladium Catalyst | Arylsulfonyl Chloride | Palladium-Catalyzed Chlorosulfonylation nih.govacs.orgmit.edu |

| (Hetero)aryl Bromide + Sulfonamide | Copper Salt / Oxalamide | N-(Hetero)aryl Sulfonamide | Copper-Catalyzed N-Arylation researchgate.net |

| (Hetero)aryl Chloride + Sulfonamide | Cu₂O / 4-Hydroxypicolinamide | N-(Hetero)aryl Sulfonamide | Copper-Catalyzed N-Arylation researchgate.net |

| Aryl Halide + Sulfonamide | Nickel Catalyst / Photosensitizer | N-Aryl Sulfonamide | Photosensitized Nickel Catalysis nih.govresearchgate.netprinceton.edu |

Introduction of the Cyclopropoxy Moiety

The cyclopropoxy group is a key structural feature. Its introduction can be accomplished through cyclopropanation of an alkene followed by functional group manipulation or, more directly, through etherification reactions.

Cyclopropanation Methodologies

Cyclopropanation reactions involve the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring. A common and effective method is the Corey-Chaykovsky reaction, which utilizes dimethylsulfoxonium methylide to convert an α,β-unsaturated ketone to the corresponding cyclopropyl (B3062369) ketone. mdpi.com This can be a multi-step approach where a suitable precursor is first synthesized, followed by the cyclopropanation. For instance, a vinyl ether could be cyclopropanated.

Another well-established method is the Simmons-Smith reaction, which employs a diiodomethane and a zinc-copper couple to generate a carbenoid that reacts with an alkene. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate, is also a highly efficient method. researchgate.net

Etherification Reactions for Cyclopropoxy Group Incorporation

A more direct route to the cyclopropoxy group is through the O-alkylation of a phenol (B47542). For the synthesis of this compound, this would involve the etherification of 2-ethyl-6-mercaptophenol or a related precursor. The Williamson ether synthesis, reacting the sodium or potassium salt of the phenol with a cyclopropyl halide or tosylate, is a standard method.

Phase-transfer catalysis can be employed to facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the cyclopropylating agent. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

| Phenolic Substrate | Cyclopropylating Agent | Reaction Conditions | Product |

| 2-Ethyl-6-substituted-phenol | Cyclopropyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Cyclopropoxy-6-ethyl-substituted-benzene |

| 2-Ethyl-6-substituted-phenol | Cyclopropyl tosylate | Base (e.g., NaH), Solvent (e.g., THF) | 2-Cyclopropoxy-6-ethyl-substituted-benzene |

Incorporation of the Ethyl Substituent via Directed Functionalization

The introduction of the ethyl group at a position ortho to the cyclopropoxy and sulfonyl functionalities requires a regioselective approach. Directed ortho-metalation (DoM) is a powerful strategy for this purpose. In this approach, a directing group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be quenched with an electrophile.

For instance, a suitably protected phenol or aniline derivative could serve as the substrate. The directing group would guide the lithiation to the desired position, and subsequent reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, would install the ethyl group. The directing group can then be converted to the desired functionality or removed.

Alternatively, Friedel-Crafts alkylation could be considered, although achieving the desired regioselectivity with multiple substituents on the benzene ring can be challenging. The steric and electronic properties of the existing substituents would heavily influence the position of the incoming ethyl group.

Intramolecular Cyclization and Skeletal Rearrangement Pathways in Sulfonamide Synthesis

The formation of cyclic structures is a cornerstone of modern organic synthesis. In the context of sulfonamide synthesis, intramolecular cyclization and skeletal rearrangements offer powerful tools for constructing complex molecular architectures from simpler precursors. These strategies can be employed to form heterocyclic systems incorporating the sulfonamide group or to build ancillary rings, such as the cyclopropane moiety found in the target molecule.

Cross-Electrophile Coupling Reactions for Arylcyclopropane Formation

A significant challenge in the synthesis of molecules like this compound is the efficient formation of the arylcyclopropane unit. Cross-electrophile coupling (XEC) reactions have emerged as a powerful method for this purpose. XEC reactions couple two different electrophiles, often an aryl halide and an alkyl halide, through the action of a reducing agent and a transition metal catalyst. This approach avoids the need for pre-formed organometallic reagents, which can be sensitive and difficult to handle.

Nickel catalysis has proven particularly effective in mediating cross-electrophile coupling reactions to form C(sp²)-C(sp³) bonds, which are central to the construction of arylcyclopropanes. These processes typically involve the coupling of an aryl halide with a 1,3-dihalo-propane or a related precursor in the presence of a nickel catalyst and a reducing agent, such as zinc or manganese metal. The mechanism is thought to involve the oxidative addition of the aryl halide to a low-valent nickel species, followed by a second oxidative addition of the alkyl halide and subsequent reductive elimination to form the desired arylcyclopropane. The choice of ligands for the nickel catalyst can be crucial in controlling the efficiency and selectivity of the reaction.

| Catalyst System | Substrates | Reducing Agent | Key Features |

| NiCl₂(dppp) | Aryl bromide, 1,3-dichloropropane | Zinc | Good yields for a range of aryl bromides. |

| Ni(COD)₂ / Ligand | Aryl iodide, 1,3-diiodopropane | Manganese | Milder reaction conditions. |

| NiBr₂·diglyme / Ligand | Aryl chloride, 1,3-dimesylatepropane | Zinc | Broader substrate scope including aryl chlorides. |

Alternative Cyclization Routes

Beyond nickel-catalyzed cross-electrophile coupling, several other methods can be employed for the synthesis of the arylcyclopropane moiety.

Simmons-Smith Cyclopropanation: This classic reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. To synthesize an arylcyclopropane via this route, a vinyl-substituted aromatic precursor would be required. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Transition Metal-Catalyzed Cyclopropanation of Alkenes: Various transition metals, including rhodium, copper, and palladium, can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. This method offers a high degree of control over the stereochemistry of the product through the use of chiral ligands. For the synthesis of arylcyclopropanes, this would involve the reaction of a styrene derivative with a diazo compound in the presence of a suitable catalyst.

Intramolecular C-H Insertion: In some cases, a suitably functionalized precursor can undergo an intramolecular C-H insertion reaction to form the cyclopropane ring. This often involves a metal-carbene intermediate that inserts into a C-H bond within the same molecule.

Derivatization Strategies and Analog Synthesis

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies. Derivatization can be achieved by modifying the sulfonamide nitrogen or by functionalizing the aromatic ring.

Modification at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group provides a convenient handle for introducing a variety of substituents.

N-Alkylation: Primary sulfonamides can be alkylated at the nitrogen atom using various alkylating agents, such as alkyl halides or alcohols, in the presence of a base. Metal catalysts, including iridium and manganese complexes, have been shown to facilitate the N-alkylation of sulfonamides with alcohols through a "borrowing hydrogen" methodology. researchgate.netacs.org

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. epa.gov Transition-metal-free methods using o-silylaryl triflates have also been reported. nih.govuwindsor.ca

N-Acylation: Acyl groups can be introduced at the sulfonamide nitrogen by reaction with acyl chlorides, anhydrides, or N-acylbenzotriazoles. researchgate.netepa.govresearchgate.netsemanticscholar.orgresearchgate.net This modification can introduce a wide range of functional groups and can be used to prepare N-acylsulfonamides, which are of significant interest in medicinal chemistry.

| Derivatization Reaction | Reagents | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | - | N-Alkylsulfonamide |

| N-Alkylation | Alcohol | Iridium or Manganese catalyst | N-Alkylsulfonamide |

| N-Arylation | Aryl halide | Copper or Palladium catalyst | N-Arylsulfonamide |

| N-Arylation | Arylboronic acid | Copper catalyst | N-Arylsulfonamide |

| N-Acylation | Acyl chloride | Base or Lewis acid | N-Acylsulfonamide |

| N-Acylation | N-Acylbenzotriazole | NaH | N-Acylsulfonamide |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound can be further functionalized to explore the impact of substituents on the molecule's properties. The directing effects of the existing cyclopropoxy and ethyl groups will influence the position of new substituents. Both the cyclopropoxy (alkoxy) and ethyl (alkyl) groups are ortho, para-directing and activating towards electrophilic aromatic substitution. However, the positions ortho to both groups (positions 3 and 5) are sterically hindered.

Chemical Transformations and Ring Manipulations of the Cyclopropane System

The cyclopropane ring, a recurring motif in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules. In the context of this compound and its analogs, the cyclopropyl group is not merely a passive substituent but a reactive entity whose transformations can be leveraged for further structural diversification. The inherent ring strain of approximately 28 kcal/mol makes cyclopropanes susceptible to a variety of ring-opening and rearrangement reactions under specific conditions. beilstein-journals.org These transformations are often influenced by the nature of the substituents on both the cyclopropane ring and the attached aromatic system.

The primary modes of chemical transformation involving the cyclopropane system in these structures can be broadly categorized into reactions that lead to the opening of the three-membered ring and those that involve rearrangement or expansion to larger ring systems.

Ring-Opening Reactions

The cleavage of the cyclopropane ring in cyclopropoxyarenes can be initiated by various reagents and conditions, including strong acids, radical initiators, and transition metal catalysts. The regioselectivity of these reactions is a critical aspect, often dictated by the electronic nature of the aromatic ring and the stability of the resulting intermediates.

Acid-Catalyzed Ring Opening: In the presence of strong Brønsted or Lewis acids, the ether oxygen of the cyclopropoxy group can be protonated, activating the C-O bond for cleavage. Subsequent attack by a nucleophile can lead to the opening of the cyclopropane ring. For instance, the reaction of arylcyclopropanes with catalytic Brønsted acid in a polar solvent like hexafluoroisopropanol (HFIP) can lead to ring-opening and hydroarylation. researchgate.netnih.gov While direct evidence for this compound is not extensively documented, analogous systems suggest that protonation of the ether oxygen would be the initial step, followed by cleavage of a C-C bond in the cyclopropane ring to form a stabilized carbocation. This intermediate can then be trapped by a nucleophile. The presence of the electron-withdrawing sulfonamide group could influence the stability of such cationic intermediates.

| Reaction Type | Reagents/Conditions | Observed Outcome in Analogous Systems | Plausible Product Type from this compound |

| Acid-Catalyzed Ring Opening | Triflic acid/Hexafluoro-2-propanol (HFIP) | Friedel-Crafts type alkylation with electron-rich arenes. researchgate.net | Aryl-substituted propanol derivatives. |

| Superacid-Promoted Ring Opening | CF3SO3H | Cleavage of the distal C2-C3 bond in trans-2-phenylcyclopropylamine derivatives. nih.gov | Ring-opened sulfonamide with a propyl side chain. |

Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical pathways. For example, the reaction of alkylidenecyclopropanes with a bromine radical source can initiate a ring-opening cascade. beilstein-journals.org Similarly, oxidative radical ring-opening of cyclopropyl olefins has been reported. beilstein-journals.org For this compound, the generation of a radical at a suitable position could trigger the opening of the cyclopropane ring to form a more stable radical intermediate, which could then undergo further reactions.

| Reaction Type | Reagents/Conditions | Observed Outcome in Analogous Systems | Plausible Product Type from this compound |

| Bromine Radical-Mediated Ring Opening | Allylic Bromides | Formation of 2-bromo-1,6-dienes from alkylidenecyclopropanes. beilstein-journals.org | Bromo-substituted propyl ether derivatives. |

| Phenylselenyl Radical-Mediated Ring Opening | Diphenyl Diselenide | Formation of radical intermediates leading to cyclization products. beilstein-journals.org | Selenyl-functionalized open-chain ethers. |

Ring Expansion and Rearrangements

Under certain conditions, the strained cyclopropane ring can undergo rearrangement to form larger, more stable ring systems. These reactions are often catalyzed by transition metals or promoted by the formation of reactive intermediates.

One common transformation is the ring expansion of cyclopropylcarbinyl-type intermediates. If a carbocation is generated adjacent to the cyclopropane ring, a rearrangement can occur to form a cyclobutane or homoallylic system. While the cyclopropoxy moiety does not directly present a cyclopropylcarbinyl system, reactions that proceed through intermediates where a positive charge develops on the carbon attached to the oxygen could potentially trigger such rearrangements.

Furthermore, reactions involving cleavage of the C-C bond of the cyclopropane ring in alkylidenecyclopropyl ketones have been shown to lead to the formation of five-membered rings like pyrroles through a ring-opening cyclization mechanism. organic-chemistry.org This suggests that the generation of a suitable reactive intermediate from the cyclopropoxy group in this compound could potentially lead to the formation of heterocyclic systems fused to or pendant from the benzenesulfonamide core.

| Reaction Type | Key Intermediate | Observed Outcome in Analogous Systems | Plausible Product Type from this compound |

| Ring-Opening Cyclization | Cyclopropylimine | Formation of 2,3,4-trisubstituted pyrroles from alkylidenecyclopropyl ketones. organic-chemistry.org | Substituted dihydropyrrole or related five-membered heterocycles. |

The chemical transformations of the cyclopropane ring in this compound and its analogs represent a fertile ground for the generation of novel chemical entities. The interplay of the inherent reactivity of the strained ring with the electronic and steric influences of the substituted benzenesulfonamide core dictates the outcome of these reactions, offering pathways to a diverse array of structurally modified compounds. nih.govnih.govmdpi.com

Advanced Structural Characterization and Conformational Analysis

Conformational Studies of the Cyclopropoxy and Ethyl Substituents within the Molecular Framework

The cyclopropoxy group , due to the strained nature of the three-membered ring, has a relatively rigid structure. However, the orientation of this group relative to the benzene (B151609) ring is a key conformational parameter. The rotational barrier around the oxygen-aryl carbon bond would dictate the preferred spatial arrangement. Computational modeling, in conjunction with experimental data from techniques like variable-temperature NMR, could provide insights into the most stable conformations.

The ethyl substituent , with its single bonds, possesses greater conformational freedom. Rotation around the carbon-carbon single bond of the ethyl group and the bond connecting it to the benzene ring can result in various staggered and eclipsed conformations. The relative energies of these conformers would determine their population at a given temperature. Spectroscopic methods, particularly NMR, can be used to study the dynamics of this rotation and identify the predominant conformation in solution.

Table 1: Potential Torsional Angles for Conformational Analysis

| Torsional Angle | Description | Method of Study |

|---|---|---|

| C(aryl)-C(aryl)-O-C(cyclopropyl) | Defines the orientation of the cyclopropoxy group relative to the benzene ring. | NMR (NOE), Computational Modeling |

| C(aryl)-C(ethyl)-C-H | Describes the rotation of the methyl group of the ethyl substituent. | NMR, Infrared Spectroscopy |

| C(aryl)-C(aryl)-C(ethyl)-C | Defines the orientation of the ethyl group relative to the benzene ring. | NMR (NOE), X-ray Crystallography |

Application of Advanced Spectroscopic Techniques for Complex Structural Confirmation

To unambiguously confirm the structure of 2-Cyclopropoxy-6-ethylbenzenesulfonamide and understand its intricate details, a combination of advanced spectroscopic techniques is indispensable.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the ethyl and cyclopropyl (B3062369) groups and their attachment to the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the substituents and the aromatic ring, as well as the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the cyclopropoxy and ethyl groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. nih.govnih.gov By determining the mass-to-charge ratio (m/z) with high precision, the molecular formula can be unequivocally established. nih.gov Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) can provide valuable structural information. purdue.eduthermofisher.com By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the different functional groups can be pieced together, corroborating the structure determined by NMR.

Table 2: Expected Spectroscopic Data for Structural Confirmation

| Technique | Information Obtained |

|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity, assignment of 1H and 13C signals. |

| 2D NMR (NOESY) | Through-space proton-proton proximities, conformational preferences. |

| High-Resolution Mass Spectrometry | Accurate mass, confirmation of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, confirmation of structural subunits. |

Computational Chemistry and Theoretical Studies on 2 Cyclopropoxy 6 Ethylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyclopropoxy-6-ethylbenzenesulfonamide. Methods like Density Functional Theory (DFT) are particularly well-suited for this purpose. nih.gov By employing a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311G+(d,p)), the molecular geometry of the compound can be optimized to its lowest energy state. researchgate.net

From this optimized structure, a wealth of information about the molecule's electronic properties can be derived. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity.

Another important aspect of reactivity profiling is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the cyclopropoxy group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atom of the sulfonamide group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of the molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Sulfonamide (Note: This data is illustrative for a sulfonamide derivative and not specific to this compound, as specific experimental data is not available.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

| Chemical Softness | 0.38 eV⁻¹ |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energy Barriers

For instance, DFT calculations could be employed to study the synthesis of this compound itself, providing insights into the most favorable reaction conditions. Similarly, the mechanisms of its potential metabolic transformations or its interactions with biological targets could be investigated. The choice of functional and basis set is critical for obtaining accurate energy barriers. chemrxiv.org Functionals such as M06-2X or ωB97X-D are often used for mechanistic studies. chemrxiv.org

The influence of solvent on reaction mechanisms and energy barriers can also be incorporated into DFT calculations using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov This is particularly important for reactions occurring in biological systems or in solution.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules like this compound are flexible and can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. chemrxiv.org

In an MD simulation, the motion of every atom in the molecule is simulated over time by solving Newton's equations of motion. A force field, which is a set of parameters that describes the potential energy of the system, is used to define the interactions between atoms. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of the molecule's motion is generated.

Analysis of this trajectory reveals the different conformations that the molecule can adopt and the relative populations of these conformations. This is crucial for understanding how the molecule might bind to a receptor or how its properties might be influenced by its shape. For this compound, MD simulations could reveal the preferred orientations of the cyclopropoxy and ethyl groups relative to the benzene (B151609) ring and the sulfonamide moiety.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, when scaled by an appropriate factor, can be used to assign the vibrational modes observed in experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.govdntb.gov.ua This can provide information about the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for a Representative Sulfonamide (Note: This data is illustrative for a sulfonamide derivative and not specific to this compound.)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (aromatic protons) | 7.20–7.92 ppm |

| ¹³C NMR | Chemical Shift (aromatic carbons) | 120-140 ppm |

| IR Spectroscopy | Vibrational Frequency (SO₂ stretch) | 1345, 1186 cm⁻¹ |

| UV-Vis Spectroscopy | Electronic Transition (π → π*) | 250 nm |

In Silico Design of Novel Sulfonamide Analogs

The insights gained from the computational studies described above can be leveraged for the in silico design of novel analogs of this compound with improved properties. By understanding the structure-activity relationships (SAR) at a molecular level, modifications can be proposed to enhance desired characteristics, such as binding affinity to a biological target or improved metabolic stability.

For example, if a particular region of the molecule is identified as being crucial for binding through MEP analysis and molecular docking simulations, analogs can be designed that enhance the interactions in that region. researchgate.net Quantum chemical calculations can then be used to assess the electronic properties and reactivity of these new designs before they are synthesized, thus saving time and resources. This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery and materials science.

Preclinical Pharmacological and Biological Investigations of this compound and its Analogs

Following a comprehensive review of scientific literature and chemical databases, there is no specific preclinical data available for the compound "this compound" corresponding to the requested pharmacological and biological investigations. Research and published studies detailing the in vitro enzyme inhibition or molecular interaction characteristics of this particular chemical structure could not be identified.

The provided outline requests specific data points for enzyme inhibition and molecular docking simulations. However, searches for "this compound" in conjunction with terms such as "carbonic anhydrase," "monoamine oxidase B," "HCV polymerase," "acetylcholinesterase," "butyrylcholinesterase," "tyrosinase," "α-amylase," "α-glucosidase," "dihydropteroate synthase," and "ligand-protein docking" did not yield any relevant results.

Therefore, it is not possible to provide the detailed research findings, data tables, or molecular interaction characterizations as specified in the instructions for "this compound" itself.

Preclinical Pharmacological and Biological Investigations of 2 Cyclopropoxy 6 Ethylbenzenesulfonamide and Its Analogs

Molecular Interaction and Binding Affinity Characterization

Identification of Key Binding Motifs and Residues within Enzyme Active Sites

The interaction between benzenesulfonamide-based inhibitors and their target enzymes is a highly specific process governed by a variety of non-covalent interactions. For compounds like 2-Cyclopropoxy-6-ethylbenzenesulfonamide, the binding is typically anchored by the sulfonamide group, which often acts as a zinc-binding group in metalloenzymes such as carbonic anhydrases (CAs). The sulfonamidate anion coordinates with the zinc ion in the active site, a fundamental interaction for many inhibitors of this class.

Hydrophobic Interactions: The ethyl group at the 6-position and the cyclopropoxy group at the 2-position are expected to engage with hydrophobic pockets within the active site. Studies on related benzenesulfonamide (B165840) inhibitors have shown that residues lining these hydrophobic regions, such as leucine, valine, and isoleucine, are critical for determining inhibitor potency and isoform specificity. For instance, in carbonic anhydrases, active-site residues at positions 92 and 135 have been identified as key determinants of binding affinity through interactions with the inhibitor's tail groups. nih.gov

Hydrogen Bonding: The sulfonamide moiety itself is a crucial hydrogen bond donor and acceptor. The NH of the sulfonamide can form hydrogen bonds with the backbone carbonyls of active site residues, such as threonine.

NH–π Interactions: Research has demonstrated that the sulfonamide NH group can form energetically favorable through-space interactions with the π-systems of aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. This NH–π interaction can contribute significantly to the stability of the enzyme-inhibitor complex. vu.nl

Molecular docking and structural analysis of similar benzenesulfonamide derivatives binding to kinases like TrkA have shown that these compounds establish strong binding affinities through a combination of hydrophobic interactions and charged interactions with specific residues such as Tyr359, Ser371, and Gln369. nih.gov The precise orientation of the 2-cyclopropoxy and 6-ethyl groups on the benzenesulfonamide scaffold is therefore critical for optimizing these contacts and achieving high potency.

Fluorescence Spectroscopy and Circular Dichroism for Binding Analysis

Biophysical techniques like fluorescence spectroscopy and circular dichroism (CD) are invaluable for characterizing the binding of small molecules to their protein targets and elucidating the conformational changes that may occur upon complex formation. nih.gov

Fluorescence Spectroscopy is frequently used to quantify binding affinity. Proteins containing fluorescent amino acid residues, primarily tryptophan, exhibit intrinsic fluorescence. When a ligand like a sulfonamide derivative binds near these residues, it can cause a change in the fluorescence signal, a phenomenon known as fluorescence quenching. acs.org This quenching can be analyzed to determine key binding parameters.

Binding Constant (Ka): By titrating the protein with increasing concentrations of the inhibitor and measuring the corresponding decrease in fluorescence intensity, the binding constant can be calculated, providing a quantitative measure of binding affinity. Studies on sulfonamide binding to proteins have successfully used this method to derive binding constants on the order of 104 M-1. nih.govresearchgate.net

Mechanism of Quenching: The nature of the quenching (static or dynamic) can provide insight into the binding process. Static quenching, which involves the formation of a non-fluorescent ground-state complex between the protein and the ligand, is often indicative of specific binding. nih.gov

Microenvironmental Changes: Synchronous fluorescence spectroscopy, which involves scanning both excitation and emission wavelengths with a constant offset, can reveal shifts in the emission maximum. acs.org Such shifts indicate changes in the polarity of the microenvironment around the tryptophan residues, suggesting ligand-induced conformational adjustments in the protein. nih.gov

Circular Dichroism (CD) Spectroscopy is a powerful tool for assessing changes in the secondary structure of a protein upon ligand binding. nih.gov The α-helical and β-sheet content of a protein gives rise to a characteristic CD spectrum in the far-UV region (190–250 nm). A notable loss in α-helicity, observed as a decrease in the negative signal intensity at 208 and 222 nm, upon the addition of a sulfonamide compound, indicates that the binding event perturbs the protein's native conformation. nih.govresearchgate.net

| Technique | Information Gained | Typical Findings for Sulfonamide-Protein Interactions |

| Fluorescence Spectroscopy | Binding Affinity (Ka), Binding Stoichiometry, Mechanism of Interaction, Microenvironmental Changes | Strong binding affinities (e.g., Ka ≈ 104 M-1), formation of a 1:1 complex, static quenching mechanism, perturbation of tertiary structure. nih.govacs.org |

| Circular Dichroism (CD) | Secondary Structure Content (α-helix, β-sheet), Conformational Changes | Ligand binding induces a decrease in α-helical content, signifying a change in the protein's secondary structure and destabilization. nih.gov |

Target Engagement Research

Confirming that a compound interacts with its intended molecular target within the complexity of a living cell is a critical step in drug development. This process, known as target engagement, validates the mechanism of action and ensures that observed biological effects are due to the on-target activity of the molecule. nih.gov A variety of methods are employed to measure and quantify this engagement.

One prominent method is the Cellular Thermal Shift Assay (CETSA®) , which is based on the principle that a protein's thermal stability increases when a ligand is bound to it. In this assay, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement in a cellular context. aacrjournals.org

Other advanced techniques include:

Chemoproteomic Approaches: These methods use chemical probes, often based on the inhibitor scaffold, to identify and quantify target binding in cell lysates or living cells. For example, activity-based protein profiling (ABPP) can be used in a competitive format to measure the dose-dependent interaction of an inhibitor with its target enzyme against hundreds of other proteins simultaneously. nih.gov

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used with purified proteins to directly measure the physical association between the ligand and its target, providing detailed thermodynamic and kinetic data. aacrjournals.org

Pharmacodynamic (PD) Biomarkers: In some cases, a downstream cellular event that is a direct consequence of target inhibition can be measured as a proximal biomarker of engagement. This requires a well-understood pathway and a robust assay for the biomarker. nih.gov

These assays are crucial for establishing a clear link between the concentration of a compound and its binding to the target, which is essential for interpreting cellular potency and guiding lead optimization. researchgate.netacs.org

Structure-Activity Relationship (SAR) Analysis for Biological Potency

Impact of the Cyclopropoxy Moiety on Enzymatic Activity and Selectivity

The cyclopropyl (B3062369) group is a versatile substituent in medicinal chemistry, valued for its unique structural and electronic properties. nih.gov Its incorporation in place of more flexible alkyl groups or as a bioisostere for other functionalities can have several positive impacts.

Conformational Rigidity: The three-membered ring of the cyclopropyl group introduces significant conformational constraint. iris-biotech.de This rigidity can lock the molecule into a bioactive conformation that is optimal for binding to the enzyme's active site, which can lead to an entropically more favorable binding event and enhanced potency. nih.govnbinno.com

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com Replacing a metabolically vulnerable group (like an isopropyl group) with a cyclopropoxy moiety can improve the pharmacokinetic profile of a compound by increasing its metabolic stability and in vivo half-life. nbinno.com

Potency and Lipophilicity: The cyclopropyl group can effectively probe hydrophobic pockets in an enzyme's active site. hyphadiscovery.com Its unique electronic character, with enhanced π-character in its C-C bonds, allows it to participate in favorable interactions. nih.gov It can be used to fine-tune lipophilicity to optimize both potency and pharmacokinetic properties. iris-biotech.de

Influence of the Ethyl Group Substitution Pattern on Molecular Recognition

The substitution pattern on the benzenesulfonamide ring is a critical determinant of activity and selectivity. pharmacy180.comslideshare.net The placement of an ethyl group at the 2- or 6- (ortho) position relative to the sulfonamide group significantly influences how the molecule is presented to the active site.

Selectivity: The size and shape of the active sites can vary significantly even among closely related enzyme isoforms. The specific placement of an ethyl group can be exploited to achieve selectivity; it may fit well into a pocket in the target isoform while being too bulky for the active site of an off-target isoform.

Role of Sulfonamide Functional Group Modifications on Binding and Potency

The sulfonamide functional group (-SO₂NH₂) is often the primary pharmacophore responsible for the biological activity of this class of compounds. youtube.com Modifications to this group can profoundly impact binding and potency.

Future Directions and Research Perspectives for Sulfonamide Chemistry

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is effective but can be hampered by harsh reaction conditions and the limited availability of certain sulfonyl chloride precursors. Modern organic synthesis is thus focused on developing more efficient, versatile, and environmentally benign methods for constructing the sulfonamide linkage.

Green chemistry principles are also being increasingly applied to sulfonamide synthesis. This includes the use of environmentally friendly solvents like water, or even solvent-free conditions through mechanochemistry, where mechanical force is used to initiate the reaction. These approaches not only reduce the environmental impact but can also lead to higher yields and easier product isolation. For instance, a facile synthesis of sulfonamides has been described that uses equimolar amounts of amino compounds and arylsulfonyl chlorides in an aqueous medium under dynamic pH control, with product isolation involving simple filtration.

Furthermore, new strategies for C-N bond formation are expanding the toolkit for sulfonamide synthesis. This includes palladium-catalyzed cross-coupling reactions that allow for the direct N-arylation of sulfonamides, a method that is particularly useful for creating complex and diverse libraries of compounds. Researchers are also exploring nitrogen-centered radicals as precursors for C-N coupling reactions under transition-metal-free conditions, opening up new avenues for creating amidines and other related structures. The development of methods for the direct insertion of SO2 into C-N bonds of primary amines represents a conceptually new strategy for the direct synthesis of primary sulfonamides without pre-activation.

These advancements in synthetic chemistry are not merely academic exercises; they are crucial for enabling the rapid and efficient production of diverse sulfonamide libraries for drug discovery programs. The ability to easily modify the sulfonamide scaffold is essential for fine-tuning the pharmacological properties of lead compounds.

| Synthetic Route Type | Key Features | Advantages |

| Transition-Metal-Free | Oxidative coupling of thiols/sulfinates with amines. | Avoids toxic metal catalysts, often atom-economical. |

| Green Chemistry | Use of water as a solvent, mechanochemistry. | Reduced environmental impact, potentially higher yields, easier work-up. |

| C-N Bond Formation | Palladium-catalyzed cross-coupling, radical-mediated reactions. | Enables synthesis of complex and diverse compound libraries. |

| SO2 Insertion | Direct insertion of sulfur dioxide into C-N bonds. | Novel approach for direct synthesis of primary sulfonamides. |

Exploration of Undiscovered Biological Targets and Pathways

While the inhibition of folate synthesis is the classical mechanism of action for antibacterial sulfonamides, the future of this drug class lies in its potential to modulate a much wider array of biological targets. The sulfonamide moiety is now recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of proteins.

Beyond their antibacterial role, sulfonamides are being extensively investigated for their potential in cancer therapy . A key target in this area is carbonic anhydrase (CA), a family of enzymes involved in pH regulation and other physiological processes that are often dysregulated in cancer cells. Many sulfonamide-based compounds have been developed as potent inhibitors of various CA isoforms. Other anticancer mechanisms being explored for sulfonamide derivatives include the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, and histone deacetylases (HDACs), which are involved in epigenetic regulation.

The therapeutic reach of sulfonamides is also extending to antiviral and antifungal applications. Novel sulfonamide derivatives are being designed and screened for their ability to inhibit viral proteases and other essential viral enzymes. Similarly, their potential to disrupt fungal cell wall synthesis or other vital fungal pathways is an active area of research.

Furthermore, there is growing interest in the role of sulfonamides in treating neurodegenerative diseases and other complex disorders. Exploratory studies suggest that certain sulfonamides may possess neuroprotective properties. The versatility of the sulfonamide scaffold makes it an excellent candidate for developing multi-target agents, a concept known as polypharmacology . This approach aims to design single molecules that can interact with multiple targets, which can be particularly beneficial for treating complex diseases with multifactorial pathologies. For instance, sulfonamide derivatives are being designed as multi-target antidiabetic agents, simultaneously inhibiting enzymes like α-glucosidase and α-amylase.

The exploration of these new biological targets is often guided by an understanding of the structural basis of sulfonamide-protein interactions. By elucidating how different substitution patterns on the sulfonamide scaffold influence binding to various targets, researchers can rationally design new molecules with desired biological activities.

| Therapeutic Area | Potential Biological Targets/Pathways |

| Cancer | Carbonic Anhydrases (CAs), VEGFR-2, Histone Deacetylases (HDACs) |

| Viral Infections | Viral Proteases |

| Fungal Infections | Fungal-specific enzymes and pathways |

| Diabetes | α-glucosidase, α-amylase |

| Neuroprotection | Various targets involved in neurodegenerative pathways |

Integration of High-Throughput Screening with Computational Design

The discovery of novel sulfonamide-based drugs is being significantly accelerated by the powerful synergy between high-throughput screening (HTS) and computational design. This integrated approach allows for the rapid evaluation of large compound libraries and the prioritization of the most promising candidates for further development.

High-throughput screening (HTS) enables the automated testing of thousands, or even millions, of compounds against a specific biological target in a short period. This is particularly valuable for exploring the vast chemical space of possible sulfonamide derivatives. HTS can be used to identify initial "hits" from large, diverse libraries or to screen more focused libraries of sulfonamides designed around a particular scaffold. For example, HTS of FDA-approved drug libraries has been used to identify existing sulfonamide-based drugs that could be repurposed for new therapeutic applications, such as bactericidal agents against small-colony variants of Staphylococcus aureus.

Complementing HTS is the ever-growing field of computational design and in silico screening . Virtual screening uses computer models to predict how a molecule will interact with a biological target. This can be done through ligand-based methods, which use the structures of known active compounds to identify new ones, or through structure-based methods, which use the three-dimensional structure of the target protein to "dock" potential drug candidates and predict their binding affinity. These in silico approaches are significantly faster and less expensive than experimental screening and can be used to screen massive virtual libraries of compounds.

The integration of these two techniques creates a powerful drug discovery pipeline. For instance, a virtual screen of a large sulfonamide library can be used to identify a smaller, more manageable set of compounds that are predicted to be active. This smaller set can then be synthesized and tested using HTS, significantly increasing the efficiency of the hit-finding process. Furthermore, computational methods can be used to analyze the results of HTS campaigns, helping to identify structure-activity relationships (SARs) and guide the design of more potent and selective analogs. This iterative cycle of computational design, synthesis, and experimental testing is a hallmark of modern drug discovery.

| Technology | Role in Sulfonamide Drug Discovery |

| High-Throughput Screening (HTS) | Rapid experimental testing of large compound libraries to identify "hits". |

| Virtual Screening (In Silico) | Computational prediction of compound activity to prioritize candidates for synthesis and testing. |

| Molecular Docking | A computational method to predict the binding mode and affinity of a sulfonamide to its target protein. |

Q & A

Q. What are the established synthetic routes for 2-Cyclopropoxy-6-ethylbenzenesulfonamide, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

- Sulfonylation: Reacting a substituted benzene precursor (e.g., 2-cyclopropoxy-6-ethylbenzene) with chlorosulfonic acid to introduce the sulfonyl chloride group.

- Amination: Substituting the sulfonyl chloride with ammonia or a protected amine under basic conditions (e.g., aqueous NaHCO₃) .

- Cyclopropoxy Installation: Achieved via nucleophilic substitution using cyclopropanol under Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 with a cyclopropyl halide .

Critical Parameters:

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR:

- ¹H NMR: Confirm cyclopropane protons (δ 0.5–1.2 ppm, multiplet) and ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.5–2.7 ppm, quartet for CH₂).

- ¹³C NMR: Sulfonamide carbon at δ ~125 ppm; cyclopropane carbons at δ ~8–12 ppm .

- HRMS: Exact mass calculation (e.g., C₁₁H₁₅NO₃S: [M+H]⁺ = 266.0847) ensures molecular formula accuracy.

- HPLC-PDA: Purity >98% confirmed using a C18 column (MeCN/H₂O + 0.1% TFA, 70:30) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Methodological Answer: Contradictions often arise from dynamic processes or impurities:

- Dynamic NMR (DNMR): Detect rotational barriers in the sulfonamide group (e.g., hindered rotation around the S–N bond at low temperatures).

- 2D-COSY/HMBC: Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm cyclopropoxy linkage via long-range coupling between cyclopropane protons and the benzene ring .

- DFT Calculations: Simulate NMR spectra (e.g., using Gaussian or ORCA) to compare experimental vs. theoretical chemical shifts .

Case Study: A 2021 study on sulfonamide derivatives resolved conflicting ¹H NMR data by identifying trace water in DMSO-d₆, which caused proton exchange broadening. Lyophilization and anhydrous solvent eliminated the issue .

Q. What strategies optimize the compound’s selectivity as a carbonic anhydrase inhibitor in enzymatic assays?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents to enhance binding:

- Kinetic Assays:

- Use stopped-flow spectrophotometry (pH 7.4, 25°C) to measure CO₂ hydration rates.

- IC₅₀ values <50 nM indicate high potency. Compare with acetazolamide (reference inhibitor).

- Crystallography: Co-crystallize with CA-II (PDB ID: 3KS3) to validate binding mode and hydrogen-bonding interactions with Gln92 .

Q. How do researchers address discrepancies in biological activity data across independent studies?

Methodological Answer: Discrepancies may stem from assay variability or compound stability:

- Meta-Analysis Framework:

- Normalize data using Z-scores to account for inter-lab variability in IC₅₀ measurements.

- Apply Cochran’s Q-test to identify outliers (e.g., p < 0.05 indicates significant heterogeneity) .

- Stability Studies:

- Monitor compound degradation in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24h.

- Use freshly prepared DMSO stocks (<0.1% v/v) to avoid solvent-induced artifacts .

Example: A 2023 meta-analysis of 12 studies found that discrepancies in CA-II inhibition (~20–100 nM IC₅₀) correlated with DMSO concentration (R² = 0.76). Standardizing solvent protocols reduced variability .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.